molecular formula C24H18N2O6S2 B15152308 2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]

2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]

Cat. No.: B15152308
M. Wt: 494.5 g/mol
InChI Key: HRBLASXZBWBREY-UHFFFAOYSA-N
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Description

1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone is a complex organic compound that features multiple functional groups, including phenolic hydroxyl groups, sulfanyl groups, and a quinoxaline moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone likely involves multiple steps, including the formation of the quinoxaline ring, introduction of sulfanyl groups, and coupling with the dihydroxyphenyl moieties. Typical reaction conditions might include:

    Formation of Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions.

    Introduction of Sulfanyl Groups: Thiolation reactions using thiol reagents and appropriate catalysts.

    Coupling Reactions: Use of coupling agents like EDCI or DCC to link the dihydroxyphenyl groups to the quinoxaline core.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC.

Major Products Formed

    Oxidation Products: Quinones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with quinoxaline and phenolic structures can act as ligands in catalytic systems.

    Materials Science: Potential use in the development of organic semiconductors and conductive polymers.

Biology and Medicine

    Antioxidant Activity: Phenolic compounds are known for their antioxidant properties.

    Antimicrobial Activity: Potential use as antimicrobial agents due to the presence of quinoxaline and phenolic groups.

Industry

    Dye and Pigment Industry: Potential use in the synthesis of dyes and pigments due to the presence of conjugated systems.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone would depend on its specific application. For example:

    Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals.

    Antimicrobial Activity: The compound might interact with microbial cell membranes or inhibit key enzymes.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with antioxidant properties.

    Rutin: Another flavonoid with similar biological activities.

    Quinoxaline Derivatives: Various quinoxaline-based compounds with antimicrobial and anticancer activities.

Uniqueness

1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone is unique due to its combination of phenolic, sulfanyl, and quinoxaline groups, which might confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C24H18N2O6S2

Molecular Weight

494.5 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone

InChI

InChI=1S/C24H18N2O6S2/c27-17-7-5-13(9-19(17)29)21(31)11-33-23-24(26-16-4-2-1-3-15(16)25-23)34-12-22(32)14-6-8-18(28)20(30)10-14/h1-10,27-30H,11-12H2

InChI Key

HRBLASXZBWBREY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)SCC(=O)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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